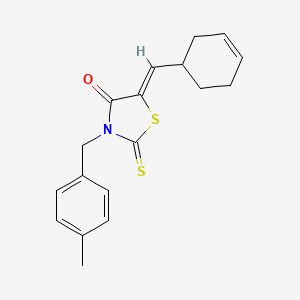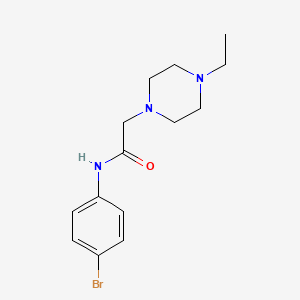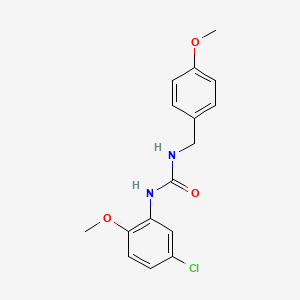![molecular formula C15H11ClN4OS2 B5371835 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by inhibiting the activity of JAK enzymes that play a key role in the immune system.
Mecanismo De Acción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a role in the immune system. By inhibiting JAK enzymes, this compound reduces the production of pro-inflammatory cytokines, which helps to reduce inflammation and joint damage in patients with rheumatoid arthritis and improve skin symptoms in patients with psoriasis.
Biochemical and physiological effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in patients with rheumatoid arthritis and psoriasis. It also reduces the activation of T cells and B cells, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide has several advantages for lab experiments, including its high selectivity for JAK enzymes, its oral bioavailability, and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its potential for off-target effects and its short half-life in the body.
Direcciones Futuras
There are several future directions for the development of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide and other JAK inhibitors. These include the exploration of new JAK isoforms and their roles in the immune system, the development of more selective JAK inhibitors with fewer off-target effects, and the investigation of combination therapies with other drugs for the treatment of autoimmune diseases. Additionally, this compound and other JAK inhibitors may have potential applications in the treatment of other diseases such as cancer and viral infections.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-(2-pyrimidinylthio)acetic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has shown promising results in reducing inflammation and joint damage in patients with rheumatoid arthritis and improving skin symptoms in patients with psoriasis.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS2/c16-11-4-2-10(3-5-11)12-8-22-15(19-12)20-13(21)9-23-14-17-6-1-7-18-14/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYEPGZVORYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5371777.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5371790.png)
![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)

![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5371850.png)
![3-methyl-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5371854.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)
